Fluorescent Red Mega 500

Description

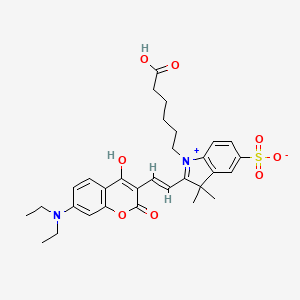

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H36N2O8S |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

1-(5-carboxypentyl)-2-[(E)-2-[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]ethenyl]-3,3-dimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C31H36N2O8S/c1-5-32(6-2)20-11-13-22-26(18-20)41-30(37)23(29(22)36)14-16-27-31(3,4)24-19-21(42(38,39)40)12-15-25(24)33(27)17-9-7-8-10-28(34)35/h11-16,18-19H,5-10,17H2,1-4H3,(H2,34,35,38,39,40) |

InChI Key |

ACILOXWOYCJZEB-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of Fluorescent Red Mega 500 Analogues

Foundational Synthesis Approaches for Fluorescent Red Mega 500 Chromophores

The core structure of "this compound" is a styryl-coumarin derivative, featuring a 7-diethylaminocoumarin moiety linked to a sulfonated pyridinium (B92312) ring. This donor-π-acceptor architecture is fundamental to its characteristic long-wavelength emission and large Stokes shift. The synthesis of this chromophore is a multi-step process that begins with the construction of the coumarin (B35378) and pyridinium precursors.

Precursor Chemical Synthesis Pathways

The synthesis of the "this compound" chromophore relies on the preparation of two key heterocyclic precursors: a 7-diethylaminocoumarin aldehyde and a sulfonated pyridinium salt.

The coumarin component typically originates from resorcinol. A common route to the 7-diethylaminocoumarin core is through a Pechmann condensation, followed by N-alkylation. However, for the specific substitution pattern required, a multi-step synthesis is often employed. This begins with the synthesis of 7-diethylamino-2-oxo-2H-1-benzopyran-3-carboxylic acid. digitellinc.comabcam.comcaymanchem.com This intermediate is then subjected to a Knoevenagel condensation with an appropriate active methylene (B1212753) compound to introduce the vinyl linker at the 3-position. clockss.orgorganic-chemistry.orgbiomedres.ussmu.ac.za

The pyridinium precursor is a sulfonated pyridine (B92270) derivative. The sulfonation of pyridine can be achieved, though the reaction requires careful control of conditions to achieve the desired regioselectivity. nih.gov An alternative approach involves the synthesis of a substituted pyridine already bearing the sulfonate group, which can then be quaternized. mdpi.com The synthesis of pyridinium salts with sulfonate moieties is a known strategy to enhance water solubility and influence the electronic properties of the molecule. rsc.orgacs.org

A plausible synthetic pathway for the core precursors is outlined below:

| Precursor | Starting Materials | Key Reactions |

| 7-diethylaminocoumarin-3-carbaldehyde | 4-(diethylamino)salicylaldehyde, Malonic acid | Knoevenagel condensation, Decarboxylation |

| Substituted Pyridine with Sulfonate Group | Pyridine | Sulfonation |

Regioselective Functionalization Strategies

With the precursors in hand, the next critical step is their regioselective coupling to form the styryl-coumarin backbone. The Knoevenagel condensation is a powerful tool for forming the carbon-carbon double bond that links the coumarin and pyridinium rings. clockss.orgorganic-chemistry.orgbiomedres.ussmu.ac.za This reaction typically involves the condensation of an aldehyde (on the coumarin precursor) with a compound containing an active methylene group (on the pyridine precursor) in the presence of a base.

The final step in the chromophore synthesis is the quaternization of the pyridine nitrogen to form the pyridinium salt. This is typically achieved by reacting the pyridine derivative with an alkylating agent that also incorporates a carboxylic acid handle for subsequent bioconjugation.

Advanced Chemical Modification Techniques for "this compound"

To be useful as a biological probe, the "this compound" chromophore must be derivatized for attachment to biomolecules and its photophysical properties optimized for specific applications.

Rational Design of Linker Chemistries for Bioconjugation

For bioconjugation, the carboxylic acid group on the pyridinium moiety is typically activated as an N-hydroxysuccinimide (NHS) ester. thieme-connect.comresearchgate.net This is a widely used method for creating amine-reactive fluorescent labels. thermofisher.comrsc.org The reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields the NHS ester. nih.gov This activated ester can then react with primary amines on proteins and other biomolecules to form stable amide bonds. nih.gov

| Linker Chemistry | Activating Reagents | Target Functional Group |

| NHS Ester Formation | DCC/NHS or EDC/NHS | Primary Amines |

Incorporation of Modulators for Tunable Photophysical Properties

The photophysical properties of styryl-coumarin dyes like "this compound" are governed by the efficiency of intramolecular charge transfer (ICT) from the electron-donating diethylaminocoumarin to the electron-accepting pyridinium ring. researchgate.netresearchgate.netias.ac.in The large Stokes shift is a hallmark of such dyes and can be rationally designed. nih.govnih.govresearchgate.netabberior.rocks

The emission wavelength and quantum yield can be tuned by modifying the electronic properties of either the donor or the acceptor. For instance, introducing different substituents on the coumarin ring or the pyridinium ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission spectrum. unica.itnih.gov The extended π-conjugation of the styryl system is also crucial for achieving red-shifted emission. researchgate.netresearchgate.net

Strategies for Enhancing Photostability through Structural Engineering

Photostability is a critical parameter for fluorescent dyes used in demanding imaging applications. Styryl dyes can be susceptible to photobleaching through isomerization of the vinyl linker or photooxidation. nih.govresearchgate.netsemanticscholar.orgresearchgate.net Several strategies can be employed to enhance the photostability of "this compound" analogues.

One effective approach is to increase the rigidity of the molecular structure. nih.gov This can be achieved by introducing sterically bulky groups that hinder rotation around the single and double bonds of the styryl linker. Another strategy involves the introduction of specific functional groups that can quench triplet states or inhibit the formation of reactive oxygen species. For example, incorporating quinoxaline (B1680401) motifs has been shown to improve the photostability of rhodamine dyes. nih.gov

Green Chemistry Principles in "this compound" Synthesis

The principles of green chemistry are increasingly important in the synthesis of complex organic molecules like fluorescent dyes. For a multi-step synthesis of "this compound," several green strategies could be implemented to reduce environmental impact and improve efficiency.

One key area of focus is the use of alternative solvents. Traditional dye synthesis often employs volatile and hazardous organic solvents. A greener approach would involve using solvents like polyethylene (B3416737) glycol (PEG), which is non-toxic, biodegradable, and can facilitate reactions like O-allylation of coumarin precursors. Water or deep eutectic solvents also represent viable green alternatives for certain reaction steps.

Another principle is the use of catalytic rather than stoichiometric reagents. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are powerful methods for creating C-C bonds in coumarin derivatives and can be performed with high atom economy and low catalyst loading. acs.orgnih.gov

Energy efficiency can be improved by utilizing microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reaction profiles compared to conventional heating.

The table below summarizes potential green chemistry modifications to the hypothetical synthesis of "this compound".

| Synthetic Step | Conventional Method | Green Chemistry Alternative | Primary Benefit |

| Coumarin Ring Formation | Pechmann condensation with H₂SO₄ | Use of solid acid catalysts (e.g., zeolites); Solvent-free reaction | Reduced corrosive waste; easier workup |

| Intermediate Coupling | Condensation in high-boiling organic solvents (e.g., DMF, DMSO) | Microwave-assisted synthesis in a greener solvent (e.g., ethanol, PEG) | Reduced reaction time; energy efficiency; less hazardous solvent |

| Purification | Column chromatography with silica (B1680970) gel and organic solvents | Recrystallization from green solvents; preparative HPLC with recyclable solvents | Reduced solvent consumption and solid waste |

By integrating these principles, the synthesis of "this compound" and its analogues can be aligned with modern standards of sustainable chemical manufacturing.

Elucidation of Photophysical Mechanisms of Fluorescent Red Mega 500

Fundamental Excitation and Emission Pathways

Fluorescent Red Mega 500 is specifically designed for multicolour techniques and is characterized by a notably large Stokes shift between its excitation and emission maxima. sigmaaldrich.comrearus.ru In an aqueous environment, it exhibits an absorption maximum at approximately 505 nm and an emission maximum at around 555 nm. sigmaaldrich.com The dye is particularly well-suited for excitation by argon lasers. sigmaaldrich.comrearus.ru

The fluorescence characteristics of this compound are underpinned by a process of twisted intramolecular charge transfer (TICT). nih.gov This mechanism involves an electron transfer from an electron-donating portion of the molecule to an electron-accepting part. nih.gov Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In this excited state, a conformational change, specifically a twisting of a part of the molecule, can occur. This twisting leads to the formation of a TICT state, which has a large dipole moment and is energetically stabilized in polar environments. The emission of a photon, and thus the fluorescence, can occur from the initial excited state or the TICT state, often leading to complex emission spectra that are highly dependent on the environment.

The fluorescence quantum yield of this compound is profoundly influenced by its molecular environment, a direct consequence of its TICT properties. nih.gov In polar solvents, the twisted intramolecular charge transfer state is stabilized, providing a non-radiative decay pathway. nih.gov This means that the excited molecule can return to the ground state without emitting a photon, which results in a low quantum yield. nih.gov Conversely, in non-polar or sterically hindered environments, the formation of the TICT state is thermodynamically unfavorable. nih.gov This restriction of the non-radiative decay pathway leads to a significant increase in the fluorescence quantum yield. nih.gov For instance, when bound to a protein like human serum albumin (HSA), the apolar environment of the binding site hinders the TICT process, resulting in a marked enhancement of fluorescence. nih.gov

The following table summarizes the general relationship between the environment and the fluorescence quantum yield for a TICT dye like this compound:

| Environment | TICT State Formation | Non-Radiative Decay Rate | Fluorescence Quantum Yield |

| Polar Solvent | Favorable | High | Low |

| Non-polar Solvent | Unfavorable | Low | High |

| Sterically Hindered | Unfavorable | Low | High |

Fluorescence Lifetime Dynamics and Environmental Perturbations

The fluorescence lifetime of this compound, which is the average time the molecule spends in the excited state before returning to the ground state, is also highly sensitive to its surroundings.

The excited state of this compound can decay through two primary pathways: radiative decay, which involves the emission of a photon (fluorescence), and non-radiative decay, where the energy is dissipated as heat. The competition between these two processes determines both the quantum yield and the fluorescence lifetime. As mentioned, the formation of the TICT state in polar solvents opens up an efficient non-radiative decay channel, leading to a shorter fluorescence lifetime. When this non-radiative pathway is inhibited in apolar environments, the radiative decay becomes more dominant, resulting in a longer fluorescence lifetime. nih.gov

Detailed research findings on a range of red-absorbing fluorescent dyes have shown that such environmental dependencies are a key characteristic that can be utilized in various fluorescence-based assays. nih.gov

The polarity of the microenvironment has a dramatic effect on the emission characteristics of this compound. nih.gov In polar solvents, the low quantum yield is a key feature. nih.gov As the polarity of the environment decreases, for example when the dye binds to a protein, a significant increase in fluorescence intensity is observed. nih.gov This "turn-on" fluorescence is a hallmark of TICT-based molecular rotors and makes them useful as probes for hydrophobic environments. researchgate.net This behavior is analogous to other solvatochromic dyes where a change in solvent polarity leads to a shift in the emission spectrum. nih.gov

The following table illustrates the expected changes in the emission of this compound with varying microenvironment polarity:

| Microenvironment Polarity | Fluorescence Intensity | Fluorescence Lifetime |

| High | Low | Short |

| Low | High | Long |

For many molecular rotors, the intramolecular rotation that leads to the non-radiative decay pathway is sensitive to the viscosity of the medium. An increase in viscosity can physically hinder this rotation, thereby restricting the non-radiative decay and leading to an increase in fluorescence quantum yield and lifetime. nih.govrsc.org This phenomenon is known as viscosity-dependent fluorescence enhancement. nih.gov

While specific studies on the viscosity-dependent quenching of this compound are not available, its nature as a TICT dye suggests that it would likely exhibit such behavior. In a highly viscous environment, the twisting motion required to form the TICT state would be impeded. This would lead to a reduction in the non-radiative decay rate and a corresponding increase in fluorescence intensity. This property is the basis for using certain fluorescent probes to measure micro-viscosity in biological systems. nih.govresearchgate.net

pH-Modulated Photophysical Behavior

The sensitivity of a fluorophore's emission to the local pH is a critical characteristic, enabling its use as a sensor for cellular compartments or environmental changes. The fluorescence of many red dyes is modulated by pH through mechanisms such as protonation or deprotonation of the core structure, which alters the electronic configuration and, consequently, the photophysical properties.

For instance, certain cyanine (B1664457) dyes have been specifically designed to be pH-sensitive. The fluorescence intensity of a pentamethine cyanine dye was shown to increase with higher proton concentrations (i.e., lower pH). rsc.org This effect is attributed to an acid-base equilibrium; in a more basic environment, deprotonation of the indolium moiety disrupts the resonance across the polymethine bridge, leading to a non-fluorescent form. rsc.org Conversely, other cyanine dyes, such as Cyanine5 and its sulfonated derivatives, exhibit fluorescence intensity that is largely independent of pH in the range of 3.5 to 8.3. lumiprobe.com This stability makes them suitable for applications where a constant signal is required across different pH environments.

Similarly, boron-dipyrromethene (BDP) dyes, such as BDP TMR and BDP 630/650, show a marked dependence on pH, with their fluorescence intensity decreasing significantly in acidic conditions. lumiprobe.com In contrast, rhodamine-based dyes like the pHrodo™ series are engineered to be virtually non-fluorescent at neutral pH but exhibit a bright red fluorescence in acidic environments. researchgate.netthermofisher.com This "turn-on" mechanism is particularly useful for visualizing internalization processes like endocytosis, where the probe is engulfed into acidic vesicles. researchgate.net

The table below summarizes the pH-dependent behavior of several classes of red fluorescent dyes.

| Dye Class | Example Compound(s) | Behavior in Acidic pH | Behavior in Basic pH | Reference |

|---|---|---|---|---|

| Cyanine | pH-sensitive Cy5 analogue | Increased Fluorescence | Decreased Fluorescence | rsc.org |

| Cyanine | Sulfo-Cyanine5 | Stable Fluorescence | Stable Fluorescence | lumiprobe.com |

| BODIPY | BDP 630/650 | Decreased Fluorescence | Increased Fluorescence | lumiprobe.com |

| Rhodamine | pHrodo Red | Strongly Fluorescent | Non-fluorescent | researchgate.netthermofisher.com |

| Phenazine | Neutral Red | Fluorescence shifts based on polarity | Fluorescence shifts based on polarity | nih.gov |

Advanced Photostability Investigations

Photostability, the ability of a fluorophore to resist light-induced degradation (photobleaching), is a paramount parameter for fluorescence microscopy, especially in experiments requiring prolonged or intense illumination. nih.govscispace.comucsd.edu

Photobleaching is the irreversible destruction of a fluorophore's chemical structure, rendering it non-fluorescent. azolifesciences.comthermofisher.com A primary pathway for photobleaching involves the excited fluorophore transitioning from its singlet excited state (S₁) to a long-lived triplet state (T₁). researchgate.netsvi.nl In this triplet state, the molecule can react with molecular oxygen (³O₂), which is itself a triplet in its ground state. svi.nlnih.gov This interaction can lead to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals, which then chemically attack and destroy the fluorophore. nih.govnih.govnih.gov

Distinct from photobleaching is photoconversion, a process where intense irradiation causes a fluorophore to switch its spectral properties. nih.govresearchgate.net This phenomenon is common among fluorescent proteins. For example, the red fluorescent proteins mKate and HcRed1 can be photoconverted to a green-emitting state upon laser excitation at specific wavelengths (e.g., 405 nm or 561 nm). nih.govacs.org This transformation is not a degradation but a specific chemical alteration of the chromophore, which can be exploited for optical highlighting and cell tracking experiments. fsu.edu

Significant research has focused on enhancing fluorophore photostability through rational molecular design. nih.govrsc.org One successful strategy involves rigidizing the fluorophore's structure. For instance, introducing a quinoxaline (B1680401) motif into rhodamine dyes inhibits the formation of a non-fluorescent twisted-intramolecular-charge-transfer (TICT) state, leading to increased brightness and photostability. nih.gov

Another powerful approach is the creation of "self-healing" dyes, where a triplet state quencher is covalently attached to the fluorophore. rsc.orgdiva-portal.org This intramolecular quencher deactivates the destructive triplet state before it can react with oxygen. nih.gov

In the realm of fluorescent proteins, directed evolution has been employed to generate variants with superior photostability. By introducing specific mutations, researchers have developed versions like mOrange2 and TagRFP-T, which are substantially more resistant to photobleaching than their parent proteins. nih.govscispace.comresearchgate.net

The following table outlines key molecular engineering strategies for improving photostability.

| Strategy | Mechanism | Example Dye/Protein | Reference |

|---|---|---|---|

| Structural Rigidization | Inhibits non-radiative decay pathways (e.g., TICT) | Quinoxaline-Rhodamines (YL578) | nih.gov |

| Intramolecular Quenching | Covalently linked quencher deactivates triplet state | Cy5-COT | nih.govrsc.org |

| Directed Evolution | Selection of mutations that enhance photostability | mOrange2, TagRFP-T | nih.govscispace.comresearchgate.net |

| Nanoparticle Encapsulation | Shields dye from environmental quenchers like oxygen | Dye-doped nanoparticles | rsc.org |

The management of the fluorophore triplet state is central to photoprotection. rsc.org Triplet state quenchers (TSQs) are chemical compounds that can accept energy from an excited triplet-state fluorophore, returning it to the singlet ground state via a non-destructive pathway. diva-portal.org This process, known as triplet-triplet energy transfer, effectively shortens the lifetime of the reactive triplet state, thus reducing the probability of ROS generation. nih.gov

Commonly used TSQs include cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox, a water-soluble analog of vitamin E. nih.govrsc.orgdiva-portal.org These agents can be added to the imaging buffer to provide protection. Covalently linking these quenchers to a fluorophore, as seen in Cy5-COT, provides a more efficient, intramolecular "self-healing" mechanism. nih.gov

Redox-active species also play a role in photoprotection. Some chemical additives can reverse photo-induced chemical changes by reducing or oxidizing the fluorophore from a transient non-fluorescent state back to its emissive form. Oxygen scavenger systems, which typically include an enzyme like glucose oxidase and a substrate, reduce the concentration of dissolved molecular oxygen, a key reactant in the photobleaching process. researchgate.net

Energy Transfer Mechanisms Involving "this compound"

Förster Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore through dipole-dipole coupling. wikipedia.orgnih.gov The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers, making FRET a "spectroscopic ruler" for studying molecular interactions. wikipedia.org

For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. evidentscientific.com Red fluorescent dyes are excellent candidates for FRET acceptors, often paired with green or orange fluorescent donors. The use of green-red or orange-red FRET pairs offers several advantages over traditional cyan-yellow pairs, including excitation at longer wavelengths which reduces phototoxicity and cellular autofluorescence, and provides better spectral separation. nih.govacs.orgmdpi.com

The potential of a dye like "this compound" to act as a FRET acceptor is determined by its spectral properties and quantum yield. The Förster distance (R₀) is a critical parameter that defines the donor-acceptor separation at which FRET efficiency is 50%. A larger R₀ value indicates that FRET can occur over longer distances. Red fluorescent proteins such as mRuby2, TagRFP, mScarlet-I, and mMaroon1 have been successfully used as FRET acceptors in genetically encoded biosensors. nih.govacs.orgmdpi.comresearchgate.net

The table below lists several established FRET pairs utilizing a red-emitting acceptor, highlighting their respective Förster distances.

| FRET Donor | FRET Acceptor | Förster Distance (R₀) | Reference |

|---|---|---|---|

| TagGFP2 (Green FP) | TagRFP (Red FP) | 5.7 nm | evrogen.com |

| NowGFP (Green FP) | mRuby2 (Red FP) | 6.1 nm | nih.gov |

| NowGFP (Green FP) | tdTomato (Red FP) | 6.2 nm | nih.gov |

| mCyRFP1 (Orange FP) | mMaroon1 (Maroon FP) | 6.3 nm | mdpi.com |

| mWatermelon (Green FP) | mScarlet-I (Red FP) | Not specified, but effective | acs.org |

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a quantum mechanical process that can modulate the fluorescence emission of a fluorophore. In a typical PET sensor, the molecule consists of a fluorophore (the light-emitting part), a receptor (an electron-donating or -accepting moiety), and often a spacer connecting them. rsc.org The process results in the quenching (diminishing) of fluorescence through a non-radiative pathway. nih.gov

The fundamental mechanism involves the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of an electron donor to the HOMO of the excited fluorophore, or from the Lowest Unoccupied Molecular Orbital (LUMO) of the excited fluorophore to the LUMO of an electron acceptor. This transfer effectively de-excites the fluorophore without the emission of a photon, thus quenching the fluorescence. mdpi.com For this to occur, the electron transfer must be thermodynamically favorable, a condition that can be estimated using the Rehm-Weller equation, which considers the excitation energy of the fluorophore and the redox potentials of the donor and acceptor. nih.gov

In the context of fluorescent dyes like those in the rhodamine and xanthene families—structural relatives of many red fluorophores—PET is a common mechanism for creating chemical sensors. nih.govresearchgate.net For instance, a dye can be designed where an electron-rich group (like an amine) is positioned to quench the fluorescence of the xanthene core. nih.gov When this group is protonated or binds to a cation, its electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is restored. nih.govresearchgate.net This "off-on" switching is a hallmark of PET-based probes. nih.gov

While specific research detailing the PET mechanisms within this compound is not publicly available, its large Stokes shift suggests complex excited-state dynamics, which can be influenced by processes like intramolecular charge transfer (ICT), a phenomenon closely related to PET. rsc.org Dyes with significant charge separation in the excited state are susceptible to environmental factors and quenching mechanisms. If this compound were to be used as a sensor, it would likely incorporate a donor or acceptor moiety whose redox properties change upon interaction with an analyte, thereby modulating fluorescence via a PET mechanism.

| Factor | Description | Effect on Fluorescence |

|---|---|---|

| Redox Potential | The relative energy of the donor and acceptor orbitals. PET is favorable if the free energy change (ΔG) is negative. | Favorable redox potentials lead to efficient electron transfer and fluorescence quenching. |

| Distance | The separation between the fluorophore and the donor/acceptor moiety. | PET efficiency decreases exponentially with increasing distance. Close proximity is required for efficient quenching. |

| Solvent Polarity | The polarity of the surrounding medium can stabilize the charge-separated state. | Polar solvents can facilitate PET, leading to increased quenching in some systems. |

| Analyte Binding | Binding of an ion or molecule to the receptor part of the sensor. | Can inhibit PET by changing the receptor's redox potential, leading to a "turn-on" of fluorescence. |

Non-linear Optical Properties and Multiphoton Excitation Principles

Non-linear optical (NLO) properties arise from the interaction of intense light, typically from a pulsed laser, with a material, leading to phenomena that are not linearly proportional to the intensity of the incident light. mdpi.com For fluorescent molecules, the most relevant of these is multiphoton excitation.

Multiphoton excitation, first theoretically described by Maria Goeppert-Mayer, is a process where a fluorophore absorbs two or more photons simultaneously to transition to an excited state. github.io For two-photon excitation (2PE), the combined energy of the two photons equals the energy required for a one-photon transition. This means that light of approximately twice the wavelength (and half the energy) of the normal absorption maximum can be used for excitation. github.io For this compound, which has a one-photon absorption maximum (λabs) of approximately 505 nm, the theoretical two-photon excitation wavelength would be around 1010 nm. sigmaaldrich.com

The key advantage of multiphoton excitation is its inherent three-dimensional localization. The probability of simultaneous two-photon absorption depends on the square of the excitation intensity. github.io Therefore, excitation is effectively confined to the tiny, diffraction-limited focal volume of the microscope objective, where the photon density is highest. This localization eliminates out-of-focus fluorescence, providing intrinsic optical sectioning without the need for a confocal pinhole and significantly reducing phototoxicity and photobleaching in the surrounding sample. nih.gov

The efficiency of this process is quantified by the multiphoton absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). mdpi.com This value is a measure of the molecule's ability to undergo two-photon absorption. Dyes with high GM values are desirable for multiphoton microscopy. Xanthene-based dyes, such as rhodamines and fluoresceins, are known to possess useful two-photon cross-sections. researchgate.net While the specific multiphoton cross-section for this compound has not been published, values for structurally similar dyes can range from a few GM to over 100 GM, depending on the wavelength and molecular structure. mdpi.comresearchgate.net

| Property | One-Photon Excitation (1PE) | Two-Photon Excitation (2PE) |

|---|---|---|

| Excitation Wavelength | Shorter wavelength (e.g., UV/Visible) | Longer wavelength (e.g., Near-Infrared) |

| Excitation Probability | Linearly proportional to light intensity | Proportional to the square of light intensity |

| Excitation Volume | Occurs along the entire light cone | Confined to the focal point |

| Tissue Penetration | Limited due to scattering of shorter wavelengths | Deeper due to less scattering of longer wavelengths |

| Phototoxicity | Higher, affects out-of-focus areas | Lower, confined to the focal volume |

Molecular Interaction Mechanisms and Target Specific Engagement of Fluorescent Red Mega 500

Non-Covalent Binding Interactions with Biological Macromolecules

Information regarding the non-covalent interactions of Fluorescent Red Mega 500 is sparse and mostly confined to its application as a general protein stain.

Protein Interaction Mechanisms and Conformational Sensitivity

In the context of protein analysis, this compound is utilized as a non-covalent stain for proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The mechanism of action in this application is described as an adsorption of the dye to the SDS coating of the proteins, rather than a specific interaction with the protein's amino acid residues. sigmaaldrich.com There is no available research data to suggest that the dye's fluorescence is sensitive to the conformational state of the protein it is associated with.

Nucleic Acid Intercalation and Groove Binding Characteristics

While product literature suggests that this compound may be suitable for applications involving nucleic acids, such as DNA sequencing and Fluorescence In Situ Hybridization (FISH), there are no available studies that characterize the specific mode of binding. It is therefore unknown whether the dye interacts with DNA or RNA through intercalation between base pairs or by binding to the major or minor grooves.

Lipid Membrane Association and Microdomain Localization

No scientific literature or technical data could be found that describes the interaction of this compound with lipid membranes or its potential for localization within specific lipid microdomains.

Covalent Bioconjugation Strategies

The primary evidence for the use of this compound in covalent labeling comes from the commercial availability of its N-hydroxysuccinimidyl (NHS) ester derivative. sigmaaldrich.comhumeau.com

Site-Specific Labeling Approaches

The NHS ester of this compound is designed to form stable amide bonds by reacting with primary amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins. aatbio.comrevvity.comglenresearch.com This method of labeling is generally non-site-specific due to the typical presence of multiple lysine residues on a protein's surface, leading to a heterogeneous population of labeled molecules. glenresearch.com While advanced protocols exist for achieving site-specific labeling with NHS esters, for instance, by targeting a uniquely positioned N-terminal cysteine, no research has been published demonstrating the use of these specific techniques with this compound. nih.govnih.gov

Bioorthogonal Reaction Chemistries

There is no information in the public domain to indicate that this compound has been functionalized for use in bioorthogonal reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions (click chemistry). The development of large Stokes shift probes for bioorthogonal applications has been an active area of research, but studies have focused on other classes of fluorophores. nih.govnih.govresearchgate.netmdpi.comrsc.org

Mechanisms of Intracellular Localization and Organelle Targeting

The journey of "this compound" from the extracellular space to its ultimate subcellular destination is a multi-step process involving passage across the plasma membrane and subsequent trafficking to specific organelles. This process can be driven by both passive and active mechanisms. While direct studies on the intracellular trafficking of "this compound" are not extensively documented, its behavior can be inferred from its structural characteristics, which are similar to well-studied classes of fluorescent dyes like rhodamines. nih.govsigmaaldrich.com

The initial entry of many small-molecule fluorescent probes into the cell occurs via passive diffusion across the lipid bilayer of the plasma membrane. The efficiency of this process is largely dictated by the molecule's lipophilicity, size, and charge. For a dye like "this compound", which likely possesses a rhodamine-like core structure, a degree of lipophilicity is expected, allowing it to partition into and traverse the hydrophobic core of the cell membrane. nih.govmdpi.com

The structure of rhodamine dyes often exists in a dynamic equilibrium between a fluorescent, zwitterionic form and a non-fluorescent, lipophilic spiro-lactone form. core.ac.uknih.govresearchgate.net The spiro-lactone configuration, being more charge-neutral and compact, can more readily cross lipid membranes. core.ac.ukresearchgate.net Once inside the more polar environment of the cytoplasm, the equilibrium can shift back towards the fluorescent zwitterionic form. This dynamic equilibrium is a key factor in the cell permeability of many rhodamine-based probes. nih.govresearchgate.net

Table 1: Factors Influencing Passive Membrane Permeation of Fluorescent Dyes

| Factor | Influence on Permeation | Relevance to "this compound" (Inferred) |

| Lipophilicity | Higher lipophilicity generally enhances passage through the lipid bilayer. | The rhodamine-like structure suggests sufficient lipophilicity for membrane transit. |

| Molecular Size | Smaller molecules typically diffuse more readily. | "this compound" has a molecular weight of 596.7 g/mol , which is within the range for many cell-permeable small molecules. researchgate.net |

| Charge | Charged molecules face a higher energy barrier to cross the hydrophobic membrane core. Cationic dyes can be influenced by membrane potential. | The likely cationic nature would typically hinder passive diffusion, but accumulation can be driven by negative membrane potentials. The spiro-lactone form is less charged, facilitating entry. core.ac.uknih.gov |

| Spiro-lactone Equilibrium | The equilibrium between the non-polar, cell-permeable lactone and the polar, fluorescent zwitterion is crucial. | This equilibrium, characteristic of rhodamines, is likely a primary mechanism for cellular entry. core.ac.uknih.gov |

Beyond passive diffusion, cells possess active transport systems and receptor-mediated endocytosis pathways that can internalize various molecules, including fluorescent probes. While specific transporters for "this compound" have not been identified, some fluorescent dyes are known to be substrates for organic anion or cation transporters.

More commonly for larger or more complex dye conjugates, uptake can occur via endocytosis. For instance, if "this compound" were conjugated to a ligand, it could be internalized through receptor-mediated endocytosis. A relevant example, though not directly involving this specific dye, is the uptake of transferrin, which can be mediated by the megalin-cubilin receptor complex in polarized epithelial cells. nih.gov Similarly, the multiligand endocytic receptor megalin is involved in the uptake of various peptides and proteins in the kidney proximal tubule and could potentially internalize probes with appropriate chemical features. researchgate.net

The selective accumulation of a fluorescent probe within a specific organelle is a cornerstone of targeted cellular imaging. This selectivity is achieved by incorporating chemical motifs into the dye's structure that exploit the unique biochemical and biophysical properties of the target organelle.

Mitochondrial Targeting: Mitochondria maintain a significant negative membrane potential (around -150 to -170 mV) across their inner membrane. mdpi.com This electrochemical gradient is a powerful driving force for the accumulation of lipophilic cations. nih.govresearchgate.netannualreviews.org By conjugating a delocalized lipophilic cation, such as a triphenylphosphonium (TPP) group or the intrinsic cationic charge of a rhodamine scaffold, to a molecule, it can be selectively targeted to the mitochondrial matrix. mdpi.comnih.govresearchgate.net The positive charge allows the molecule to be electrophoretically drawn into the negatively charged mitochondria, and its lipophilicity facilitates its passage across the mitochondrial membranes. researchgate.netmdpi.com Rhodamine dyes themselves are well-known to accumulate in mitochondria due to their delocalized positive charge and lipophilic nature. nih.govmdpi.com Therefore, "this compound", based on its likely rhodamine structure, is predicted to show preferential accumulation in mitochondria.

Lysosomal Targeting: Lysosomes are acidic organelles with a pH ranging from 4.5 to 5.5. researchgate.netacs.org This acidic environment can be exploited for targeted probe accumulation. A common strategy involves incorporating a basic moiety, such as a morpholine (B109124) group, into the fluorescent probe's structure. researchgate.netacs.orgnih.gov This basic group is largely uncharged at the neutral pH of the cytoplasm, allowing the probe to diffuse across membranes. Upon entering the acidic lumen of the lysosome, the basic group becomes protonated. researchgate.net The resulting positive charge traps the probe within the lysosome, as the charged molecule cannot easily cross the lysosomal membrane to exit, leading to its accumulation. researchgate.net

Table 2: Strategies for Organelle-Selective Targeting

| Target Organelle | Key Feature Exploited | Targeting Moiety/Principle | Probable Mechanism for "this compound" |

| Mitochondria | High negative inner membrane potential (−150 to −170 mV). mdpi.com | Lipophilic cations (e.g., Rhodamine, TPP). mdpi.comnih.govresearchgate.net | The intrinsic lipophilic and cationic nature of its inferred rhodamine core would strongly favor accumulation in mitochondria, driven by the membrane potential. nih.govmdpi.com |

| Lysosomes | Acidic internal pH (4.5–5.5). researchgate.netacs.org | Basic, ionizable groups (e.g., morpholine). researchgate.netacs.orgnih.gov | Without a specific basic targeting group like morpholine, significant lysosomal trapping via the ion-trap mechanism is less likely. |

Proximity-Induced Fluorescence Enhancement and Fluorogenic Responses

Fluorogenic probes are designed to be "dark" or weakly fluorescent until they interact with their target, at which point their fluorescence "turns on" or is significantly enhanced. This property is highly advantageous as it minimizes background signal from unbound probes, leading to a high signal-to-noise ratio.

For rhodamine-based dyes like "this compound", a primary mechanism for fluorogenicity is the equilibrium between the non-fluorescent spiro-lactone and the fluorescent zwitterion. core.ac.uknih.gov In aqueous environments, the equilibrium may favor the "dark" lactone state. However, upon binding to a target protein or entering a more viscous or less polar microenvironment (such as a lipid membrane or a protein's hydrophobic pocket), the equilibrium can be shifted towards the "bright" open zwitterionic form. core.ac.ukresearchgate.net This change in the local environment restricts the non-radiative decay pathways of the fluorophore, leading to an increase in fluorescence quantum yield.

Another related phenomenon is Protein-Induced Fluorescence Enhancement (PIFE) . In PIFE, the fluorescence emission of a dye increases when a protein comes into close proximity. mdpi.com This enhancement is thought to be caused by steric hindrance from the protein surface, which restricts the photo-isomerization or other non-radiative decay pathways of the dye, thereby increasing its fluorescence lifetime and quantum yield. This effect is sensitive to very short distances, typically in the 0-4 nm range. While often studied with dyes like Cy3, the principle could apply to "this compound" if it is used as a label for biomolecules that undergo conformational changes or binding events.

Applications of Fluorescent Red Mega 500 in Advanced Research Methodologies

Advanced Biosensing Platform Integration

Development of Activatable Probes for Specific Analytes

Activatable fluorescent probes are molecules designed to exhibit a change in their fluorescent properties, such as intensity, upon interaction with a specific target analyte. nih.govnih.gov This "off/on" or "on/off" switching mechanism allows for high-contrast imaging and detection with reduced background signals. nih.gov In this context, Fluorescent Red Mega 500 serves as a foundational tool for developing such probes, primarily through non-covalent binding interactions that modulate its fluorescence.

The interaction between this compound and Human Serum Albumin (HSA) is a well-documented example of its application as an activatable probe system. nih.gov this compound, which contains a conjugated coumarin (B35378) moiety, displays low background fluorescence in aqueous solutions but exhibits a large increase in fluorescence intensity when bound to proteins like HSA. nih.gov This fluorescence enhancement upon binding to the analyte (HSA) is the core of its "activatable" nature in this application. The probe's fluorescence is effectively "activated" by the presence of the protein, allowing for quantification. This principle is leveraged in displacement assays where other molecules compete for the binding site, leading to a decrease in fluorescence that can be measured. nih.govnih.gov

The development of such a system involves optimizing conditions to maximize the signal window. Research has shown that for the Red Mega 500-HSA system, the optimal excitation and emission wavelengths are 514 nm and 532 nm, respectively, using a narrow bandwidth of 5 nm due to the small Stokes shift in this specific application. nih.gov The fluorescence intensity shows a linear increase with Red Mega 500 concentrations up to 729 nM and saturates at an HSA concentration of 0.5 mg/mL. nih.gov This characterization is crucial for designing sensitive and reliable assays for the specific analyte.

High-Throughput Screening Assays

High-Throughput Screening (HTS) is a critical process in drug discovery for rapidly assessing large numbers of compounds. nih.gov this compound has been successfully implemented in a fluorescence-based HTS assay to determine the binding affinity of small molecules to Human Serum Albumin (HSA). nih.gov Plasma protein binding is a key parameter in pharmacokinetics, as it affects the distribution and availability of a drug. nih.gov

The assay design is based on competition. This compound binds to HSA, resulting in a high fluorescence signal. nih.gov When a test compound from a library is introduced, it may compete with the probe for the same binding site on HSA. If the test compound binds to HSA, it displaces this compound, leading to a measurable decrease in fluorescence intensity. nih.gov This method allows for the rapid identification of compounds that bind to HSA.

A study evaluating the LOPAC small molecule library (1280 compounds) using this method identified 97 compounds with over 50% protein binding. nih.gov The assay demonstrated that the competition for HSA binding was saturable at higher compound concentrations, yielding IC₅₀ values between 3–24 μM for known high-protein binders. nih.gov The findings were validated with isothermal titration calorimetry, confirming the assay as a legitimate HTS method for determining plasma protein binding. nih.gov Key advantages of using this compound in this HTS application include short incubation times, the use of low concentrations of both the probe and HSA, and minimal interference from autofluorescent compounds due to its longer wavelength detection. nih.gov

| Parameter | Value/Condition | Reference |

|---|---|---|

| Excitation Wavelength | 514 nm (5 nm bandwidth) | nih.gov |

| Emission Wavelength | 532 nm (5 nm bandwidth) | nih.gov |

| Probe Concentration Range | Linear fluorescence up to 729 nM | nih.gov |

| Analyte Concentration (HSA) | Saturation at 0.5 mg/mL; 0.2 mg/mL used in assay | nih.gov |

| Identified IC₅₀ Range for Binders | 3–24 μM | nih.gov |

Chromosome Imaging and Karyotyping Methodologies

Chromosome imaging and karyotyping are fundamental cytogenetic techniques used to visualize and analyze the chromosomal constitution of a cell, which is essential for identifying genetic abnormalities. researchgate.netuniversiteitleiden.nl Methodologies like Fluorescence In Situ Hybridization (FISH) and Spectral Karyotyping (SKY) utilize fluorescently labeled probes that bind to specific DNA sequences on chromosomes. researchgate.netfrontiersin.org

This compound and other Mega dyes are characterized by properties that make them theoretically well-suited for such multicolor techniques. sigmaaldrich.comsigmaaldrich.com A key feature is an extremely large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. sigmaaldrich.com This property is highly advantageous in multicolor fluorescence imaging because it minimizes spectral overlap between different fluorophores, allowing multiple targets to be distinguished clearly in the same experiment. sigmaaldrich.com The dye can be excited by common sources like argon lasers (at 488 nm or 514 nm) or filter arrangements used for other popular dyes like fluorescein, while emitting at a distinctly different, longer wavelength. nih.govsigmaaldrich.com

Despite these advantageous spectral properties, a review of available research indicates that while applications in DNA sequencing and FISH microscopy are foreseen, sigmaaldrich.com there are no specific studies published that detail the successful application of this compound in chromosome imaging or karyotyping methodologies. The potential remains, but its practical implementation and validation in these specific cytogenetic techniques have not been documented in peer-reviewed literature.

Computational and Theoretical Investigations of "this compound"

To facilitate such a detailed analysis, the precise chemical structure (e.g., IUPAC name or SMILES notation) of "this compound" would be necessary to conduct a targeted search for relevant computational and theoretical studies. Without this information, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of Fluorescent Red Mega 500

Predictive Modeling for Rational Dye Design

Structure-Property Relationship Elucidation

Information not available in public scientific literature.

Optimization of Photophysical and Chemical Properties

Information not available in public scientific literature.

Challenges and Future Research Directions for Fluorescent Red Mega 500

Overcoming Limitations in Long-Term Imaging and Photostability

A primary challenge for any fluorescent dye, including "Fluorescent Red Mega 500," is maintaining signal integrity during extended imaging experiments. Photostability—the molecule's resistance to photochemical degradation upon exposure to excitation light—is a critical parameter. sigmaaldrich.com While some dyes are intended for long-term cell labeling, the high-intensity illumination required in techniques like confocal microscopy can lead to photobleaching, resulting in signal loss and limiting the duration of time-lapse studies. sigmaaldrich.comsigmaaldrich.com

Future research must focus on enhancing the intrinsic photostability of the "this compound" core structure. This could involve synthetic chemistry approaches to create a more rigid molecular structure, which can reduce non-radiative decay pathways and improve fluorescence quantum yield and stability. sigmaaldrich.com Another avenue is the development of optimized imaging buffers or antifade reagents specifically tailored to the photochemical properties of the Mega 500 dye, helping to quench triplet-state molecules and reduce the generation of reactive oxygen species that accelerate photobleaching.

Table 1: Conceptual Comparison of Photostability in Fluorescent Dyes This interactive table illustrates the decay in fluorescence intensity over time, comparing an idealized, highly photostable dye with a standard fluorophore under continuous illumination.

| Time (minutes) | Ideal Dye Intensity (%) | Standard Dye Intensity (%) |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 99 | 85 |

| 10 | 98 | 70 |

| 20 | 96 | 50 |

| 30 | 94 | 35 |

Development of Novel Derivatization Strategies for Enhanced Specificity

The utility of a fluorescent probe is defined not just by its brightness, but by its ability to selectively label a target of interest. "this compound" is available as an N-hydroxysuccinimide (NHS) ester, which allows for straightforward conjugation to primary amines on proteins and other molecules. sigmaaldrich.com However, this represents a non-specific labeling strategy.

The next frontier lies in creating derivatives of "this compound" with inherent biological specificity. Future research should explore:

Bio-orthogonal Handles: Incorporating chemical groups that can be specifically targeted by another molecule in a living system without cross-reactivity.

Affinity Ligands: Conjugating the dye to molecules with high affinity for specific cellular components, such as phalloidin (B8060827) for actin filaments or antibodies for specific proteins.

Environment-Sensing Moieties: Designing derivatives that exhibit fluorescence only upon binding to a specific ion, lipid, or nucleic acid, thereby reducing background from unbound probes. Recent research has shown success in designing dyes that "light-up" upon binding to DNA, providing high signal-to-noise. rsc.orgmdpi.com

Integration with Emerging Nanoscience and Optogenetics Approaches

The convergence of fluorescence technology with other advanced fields promises to overcome long-standing biological research barriers. For "this compound," integration with nanoscience and optogenetics represents a significant growth area.

Nanoscience: Encapsulating or conjugating "this compound" with nanoparticles could enhance its brightness, stability, and delivery to specific cellular compartments. rsc.org For example, silica (B1680970) nanoparticles loaded with the dye could provide a brighter, more photostable alternative to single-dye conjugates for cell tracking. rsc.org

Optogenetics: While primarily focused on controlling cellular function with light, optogenetic techniques often rely on fluorescent reporters for visualization. A highly stable red-shifted dye like "this compound" could serve as an ideal reporter in multi-channel experiments alongside blue- or green-light-activated optogenetic tools, minimizing spectral overlap and unwanted cross-activation.

Standardization of Characterization Protocols for Comparative Studies

A significant hurdle in the field of fluorescence is the lack of standardized protocols for characterizing and comparing dyes. bgu.ac.ilgsa.ac.uk Properties like quantum yield, extinction coefficient, and photostability are often measured under varying conditions, making direct, objective comparisons between dyes like "this compound" and others challenging. nih.gov

Future efforts must be directed toward establishing and adopting universal standards for fluorescence measurements. govinfo.govresearchgate.net National metrology institutes and international standards organizations are working to provide new reference materials and methods. govinfo.gov For a dye like "this compound," this would mean characterizing it according to a consensus protocol, allowing researchers to make informed, data-driven decisions when selecting a fluorophore.

Table 2: Key Parameters for Standardized Fluorophore Characterization This table outlines the essential parameters and the rationale for their standardization, based on recommendations from metrology experts.

| Parameter | Definition | Reason for Standardization |

|---|---|---|

| Molar Extinction Coefficient | A measure of how strongly a chemical species absorbs light at a given wavelength. | Ensures accurate concentration determination and comparability of brightness. nih.gov |

| Fluorescence Quantum Yield | The ratio of photons emitted to photons absorbed. | Provides a true measure of emission efficiency, independent of instrument settings. researchgate.net |

| Photobleaching Quantum Yield | The probability that a molecule will be photochemically destroyed per absorbed photon. | Allows for objective comparison of photostability across different dyes and conditions. |

| Corrected Emission/Excitation Spectra | Spectra that are corrected for instrument-specific variations in light sources and detectors. | Provides the true spectral profile of the dye, essential for predicting spectral overlap. govinfo.govresearchgate.net |

Exploration of "this compound" in Untapped Application Domains

While designed for multicolor microscopy, the specific spectral properties of "this compound" (excitation ~500 nm, emission ~612 nm) may open doors to new applications. sigmaaldrich.com The use of longer wavelength dyes is advantageous as it reduces interference from cellular autofluorescence, which is typically more prominent in the blue and green regions of the spectrum. sigmaaldrich.com

Potential untapped domains include:

High-Content Screening (HCS): The dye's spectral properties could be leveraged in automated, multi-well plate imaging assays where minimizing autofluorescence from media and plastic is crucial for sensitivity.

Flow Cytometry: As a bright dye with emission in the orange-red channel, it could be integrated into complex, multi-color flow cytometry panels for identifying and sorting cell subpopulations.

In Vivo Imaging in Small Organisms: In organisms with some tissue transparency, such as zebrafish or C. elegans, red-shifted dyes allow for deeper tissue penetration and clearer imaging compared to their green counterparts. rsc.org

Future research in these areas would validate the suitability of "this compound" and potentially expand its role as a versatile tool in the biologist's toolkit.

Q & A

Q. How should researchers design experiments to assess the fluorescence quenching efficiency of Fluorescent Red Mega 500 when interacting with biomolecules like Human Serum Albumin (HSA)?

Methodological Answer:

- Use titration-based fluorescence assays to measure intensity changes as concentrations of this compound and HSA vary. For example, prepare serial dilutions of both compounds in PBS buffer and record emission spectra at excitation wavelengths specific to the fluorophore (e.g., 488 nm) .

- Include controls such as buffer-only samples and non-interacting biomolecules to isolate quenching effects. Reference the experimental section guidelines in Beilstein Journal of Organic Chemistry for reproducibility, including detailed protocols for compound preparation and characterization .

Q. What variables must be controlled to ensure reproducibility in this compound fluorescence assays?

Methodological Answer:

- Key variables include pH, ionic strength, temperature, and solvent composition. For instance, PBS buffer (pH 7.4) is commonly used to mimic physiological conditions .

- Instrumental parameters (e.g., slit width, detector sensitivity) must be standardized across replicates. Follow institutional protocols for spectrometer calibration, as emphasized in reproducibility guidelines .

Q. How can researchers validate the purity and stability of this compound in aqueous solutions?

Methodological Answer:

- Perform high-performance liquid chromatography (HPLC) or mass spectrometry to confirm purity. For stability, monitor fluorescence intensity over time under storage conditions (e.g., 4°C vs. room temperature) and compare degradation rates .

- Document batch-specific variability and report lot numbers in publications to align with transparency standards in chemical research .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence intensity data observed in this compound across different experimental setups?

Methodological Answer:

- Conduct a systematic review of variables: compare pH, temperature, and biomolecule concentrations between studies. For example, a 10% variation in HSA concentration may alter quenching efficiency significantly .

- Use statistical tools like ANOVA to identify confounding factors. Reference Tamura and Nei’s method for addressing variability in biological data, adapting their principles to fluorescence kinetics .

Q. What computational models are suitable for predicting the binding kinetics of this compound with proteins?

Q. How can this compound be optimized for dual-labeling studies in live-cell imaging without cross-talk?

Methodological Answer:

Q. What ethical and transparency practices are critical when publishing this compound research?

Methodological Answer:

- Disclose all raw data, including negative results, in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Declare conflicts of interest and funding sources, per guidelines in "Fake Publications in Biomedical Science" to maintain academic integrity .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.